molecular formula C23H29N5O3 B2557870 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1172499-27-2

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2557870
CAS No.: 1172499-27-2
M. Wt: 423.517
InChI Key: JYTOKGYRIRHIMN-UHFFFAOYSA-N
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Description

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a unique chemical compound known for its distinctive structure combining a pyrazole and a piperazine moiety. This compound's multifaceted chemical features make it valuable in various scientific disciplines, including chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone involves multiple steps. The initial stage typically starts with cyclopropyl hydrazine reacting with an α,β-unsaturated ketone to form the pyrazole ring. The morpholine carbonyl group is introduced via a nucleophilic substitution reaction. The final step involves coupling the 4-phenylpiperazine with the pyrazole intermediate under mild acidic conditions.

Industrial Production Methods

For industrial-scale production, continuous-flow synthesis is preferred due to its efficiency and control over reaction parameters. This process involves the same basic steps but optimizes conditions such as temperature, pressure, and reagent concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation: Converts the pyrazole ring to various oxidized forms.

  • Reduction: Reduces the ketone group, leading to the formation of corresponding alcohol derivatives.

  • Substitution: Various nucleophiles can replace the phenyl group on the piperazine moiety.

Common Reagents and Conditions

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Employing reducing agents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: Utilizing halogenating agents for halogen substitutions, or strong bases for nucleophilic substitutions.

Major Products

The main products from these reactions include oxidized pyrazoles, reduced alcohol derivatives, and various substituted piperazine derivatives. Each reaction pathway opens new possibilities for modifying the compound's properties.

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis for creating more complex structures, especially in drug discovery and material science.

Biology

In biological research, it acts as a ligand in binding studies with proteins and nucleic acids, helping to elucidate biochemical pathways.

Medicine

The compound has potential therapeutic applications, particularly as a candidate for anti-inflammatory, analgesic, and neuroprotective agents. It has shown promise in preclinical trials for its efficacy and safety profiles.

Industry

In industrial applications, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its pyrazole moiety allows it to bind to enzyme active sites, inhibiting their function. The piperazine part of the molecule interacts with G-protein coupled receptors, modulating various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-cyclopropyl-3-(N,N-dimethylamino)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

  • 2-(5-cyclopropyl-3-(methylthio)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Uniqueness

Compared to these compounds, 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone possesses enhanced stability and reactivity due to the morpholine carbonyl group. This unique feature provides better interaction with biological targets, enhancing its potential for various applications.

This article should give you a comprehensive overview of the compound

Properties

IUPAC Name

2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c29-22(26-10-8-25(9-11-26)19-4-2-1-3-5-19)17-28-21(18-6-7-18)16-20(24-28)23(30)27-12-14-31-15-13-27/h1-5,16,18H,6-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTOKGYRIRHIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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